2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core, which is known for its diverse biological activities, and a dioxin moiety, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzoyl and ethoxy groups. The final step involves the coupling of the quinoline derivative with the dioxin moiety under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic applications.
Medicine: The compound may serve as a lead compound for drug development, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The dioxin moiety may enhance the compound’s binding affinity or alter its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial activity.
Dioxin Derivatives: Compounds that contain the dioxin moiety and are used in various industrial applications.
Uniqueness
What sets 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide apart is its unique combination of the quinoline and dioxin moieties, which may confer distinct biological and chemical properties. This dual functionality could make it a valuable compound for a wide range of applications.
Properties
IUPAC Name |
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c1-2-34-20-9-10-23-21(15-20)28(33)22(27(32)18-6-4-3-5-7-18)16-30(23)17-26(31)29-19-8-11-24-25(14-19)36-13-12-35-24/h3-11,14-16H,2,12-13,17H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIDIOGXDXJEMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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